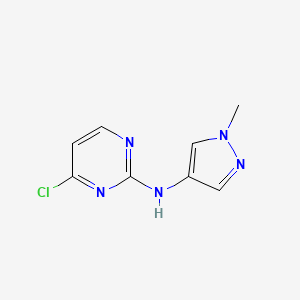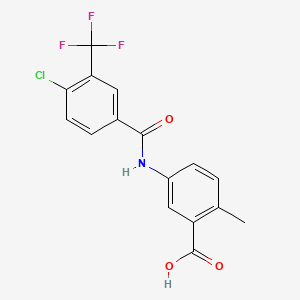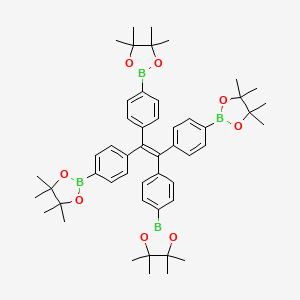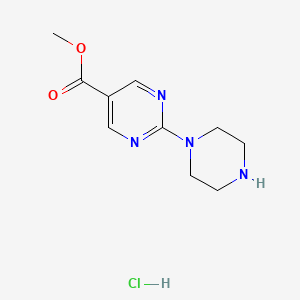
Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate hydrochloride
Übersicht
Beschreibung
Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate hydrochloride is a useful research compound. Its molecular formula is C10H15ClN4O2 and its molecular weight is 258.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Neurotropic and Cardiovascular Agents : Naphthylpiperazines and tetralylpiperazines, similar in structure to Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate hydrochloride, show potential as neurotropic and cardiovascular agents. Specifically, l-(6-Tetralyl)-4-methylpiperazine has demonstrated neuroleptic activity (Červená, Dlabač, Němec, & Protiva, 1975).
Synthesis of Novel Compounds : The compound has been used in the synthesis of novel thieno[2,3-D] pyrimidine compounds with a sulfonylurea moiety, achieved through a five-step process (Chen, Sun, Xu, Tu, Zheng, & Zhu, 2014).
Aminomethylation in Synthesis : Aminomethylation processes involving this compound are crucial for the synthesis of various pyrimidine derivatives, such as 6-methyl-1-(thietan-3-yl)pyrimidine-2,4(1H,3H)-dione (Meshcheryakova, Kataev, & Munasipova, 2014).
Antibacterial Activity : Certain derivatives, like 8-ethyl- and 8-vinyl-5,8-dihydro-5-oxo-2-(1-piperazinyl)pyrido(2,3-d)pyrimidine-6-carboxylic acids, exhibit significant antibacterial activity against gram-positive and gram-negative bacteria (Matsumoto & Minami, 1975).
Proteome Analysis in Mass Spectrometry : Piperazine-based derivatives, including this compound, enhance ionization efficiency in mass spectrometry, significantly aiding in the sensitive determination of peptides in proteome analysis (Qiao, Sun, Chen, Zhou, Yang, Liang, Zhang, & Zhang, 2011).
Cancer Research : Some studies have focused on the potential anticancer activity of derivatives of this compound. For instance, compound 6d has shown promising activity against various human cancer cell lines (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Metabolism Studies : The compound has been used in metabolism studies, like the investigation of metabolism, excretion, and pharmacokinetics of certain dipeptidyl peptidase inhibitors in rats, dogs, and humans (Sharma, Sun, Piotrowski, Ryder, Doran, Dai, & Prakash, 2012).
Photo-induced Electron Transfer : Piperazine-substituted naphthalimides, similar in structure, have shown properties like fluorescence quenching and photo-induced electron transfer, suggesting applications in photo-induced sensing and detection of chemical changes (Gan, Chen, Chang, & Tian, 2003).
ACAT-1 Inhibition for Disease Treatment : Derivatives of this compound have been explored as inhibitors of ACAT-1, a target for treating diseases involving ACAT-1 overexpression (Shibuya, Kawamine, Ozaki, Ohgiya, Edano, Yoshinaka, & Tsunenari, 2018).
Neurological Disorders : Compounds synthesized using this molecule have shown potential as dual partial agonists/antagonists for certain serotonin receptors, indicating possible applications in treating depression and anxiety disorders (Evans, Zuluaga, Matute, Baradaran-Noviri, Perez-Cervantes, & Siegler, 2020).
Eigenschaften
IUPAC Name |
methyl 2-piperazin-1-ylpyrimidine-5-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2.ClH/c1-16-9(15)8-6-12-10(13-7-8)14-4-2-11-3-5-14;/h6-7,11H,2-5H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWWDUNEBMPUKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N=C1)N2CCNCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





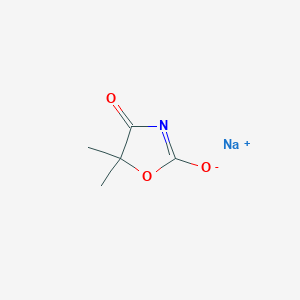





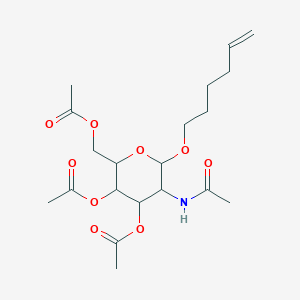
![2-(Methoxymethyl)thiazolo[4,5-c]pyridine](/img/structure/B8137866.png)
